molecular formula C11H10N2O4 B5886437 N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide CAS No. 418777-14-7

N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide

Cat. No. B5886437
CAS RN: 418777-14-7
M. Wt: 234.21 g/mol
InChI Key: AXFAMZYYBVZUDD-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide, also known as DPBA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DPBA is a small molecule that belongs to the class of benzamides and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide exerts its therapeutic effects by modulating various molecular pathways involved in cell growth, differentiation, and inflammation. N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide has been shown to possess several biochemical and physiological effects. N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide has been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and angiogenesis.

Advantages and Limitations for Lab Experiments

N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide has several advantages as a research tool. N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been shown to possess low toxicity and high bioavailability. However, N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide has limitations as well. N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide is a synthetic compound that may not accurately reflect the effects of natural compounds in vivo. Additionally, the effects of N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide may vary depending on the cell type and experimental conditions used.

Future Directions

N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide has several potential future directions for research. N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide may be further studied for its potential therapeutic applications in cancer, viral infections, and inflammatory disorders. N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide may also be modified to improve its pharmacokinetic properties and reduce its toxicity. Additionally, the molecular targets of N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide may be further elucidated to better understand its mechanism of action.

Synthesis Methods

N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide can be synthesized through a multistep process involving the reaction of 2-hydroxybenzoic acid with N-phenylmaleimide followed by cyclization with phthalic anhydride. The resulting product is then subjected to a series of reactions involving oxidation, reduction, and acylation to yield N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide.

Scientific Research Applications

N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, viral infections, and inflammatory disorders. N-(2,5-dioxo-1-pyrrolidinyl)-2-hydroxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-viral properties by inhibiting the replication of viruses such as HIV and herpes simplex virus.

properties

IUPAC Name

N-(2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-8-4-2-1-3-7(8)11(17)12-13-9(15)5-6-10(13)16/h1-4,14H,5-6H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFAMZYYBVZUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243638
Record name N-(2,5-Dioxo-1-pyrrolidinyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5542785

CAS RN

418777-14-7
Record name N-(2,5-Dioxo-1-pyrrolidinyl)-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418777-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dioxo-1-pyrrolidinyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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